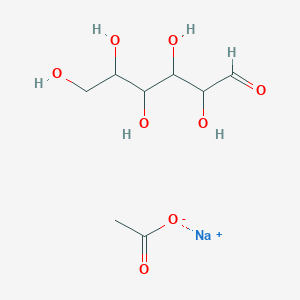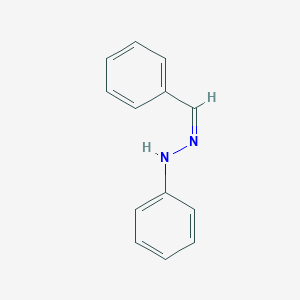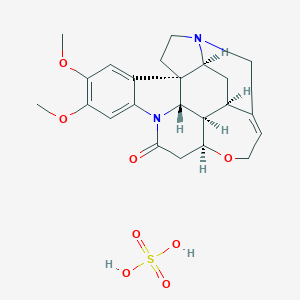
Sodium carboxymethyl cellulose
Vue d'ensemble
Description
Sodium Carboxymethyl Cellulose (CMC) is a cellulose derivative with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone . It is often used as its sodium salt . It is a white or slightly yellowish, almost odorless hygroscopic granules, powder, or fine fibers .
Synthesis Analysis
CMC is synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive . The resultant mixture produces approximately 60% CMC and 40% salts (sodium chloride and sodium glycolate) .Molecular Structure Analysis
The functional properties of CMC depend on the degree of substitution of the cellulose structure (i.e., how many of the hydroxyl groups have been converted to carboxymethylene (oxy) groups in the substitution reaction), as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .Chemical Reactions Analysis
In a weakly alkaline medium, CMC can react with fuchsin to form a large volume ion-association complex . As a result of the reaction, the intensity of resonance Rayleigh scattering (IRRS) was enhanced significantly and a new RRS spectrum appeared .Physical And Chemical Properties Analysis
CMC is a water-soluble but will react with heavy metal salts to form films that are clear, tough, and insoluble in water . It is thixotropic, becoming less viscous when agitated . It is a hygroscopic material that has the ability to absorb more than 50% of water at high humidity .Applications De Recherche Scientifique
Hydrogel Formation
Field
Biological Engineering and Medical Imaging
Application
CMC hydrogels are widely used in various fields, especially in biological engineering and medical imaging . They consist of a hydrophilic three-dimensional polymer network that rapidly expands in water and can hold a large volume of water in its swelling state without dissolving .
Methods
The preparation methods of CMC gels involve the use of water-soluble polymers, with water as the dispersing medium . They can be formulated into various physical forms, including plates, particles, nanoparticles, coatings, and films .
Results
The high water content, high porosity, and soft consistency of hydrogels make them the closest mimic of natural tissue in synthetic biomaterials .
Drug Delivery
Field
Application
CMC hydrogels have attracted considerable research attention for the development of safe drug delivery carriers because of their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity .
Methods
The drug delivery applications of CMC involve the use of hydrogels as carriers. The hydrophilic three-dimensional polymer network of the hydrogel can hold a large volume of water, making it an ideal medium for drug delivery .
Results
The use of CMC hydrogels as drug delivery carriers has shown promising results due to their excellent biocompatibility and biodegradability .
Salt Resistance Enhancement
Field
Application
Sodium carboxymethyl cellulose (CMC) is chemically modified by introducing a large number of hydrophobic quaternary ammonium branched chains to improve CMC’s salt resistance, thickening ability, and solubility .
Methods
The modification process involves an etherification reaction between intermediate –Cl and –OH groups of CMC . The experiment was mainly divided into three parts: synthesis of hydrophobic quaternary ammonium intermediate, etherification reaction, and characterization of modified CMC .
Results
After modification, the apparent viscosity increased by 11%, the drag reduction rate increased by 3% on average, and the dissolution rate was also significantly accelerated .
Energy Storage Devices
Field
Application
CMC is used in energy storage devices as an electrolyte or binder .
Methods
The application involves the use of CMC in the fabrication of energy storage devices. The specific methods of application depend on the type of device and its design .
Results
The use of CMC in energy storage devices has shown promising results, improving the performance and efficiency of these devices .
Energy Conversion and Generation Devices
Field
Application
CMC is used in energy conversion and generation devices such as fuel cells and TENG .
Methods
The application involves the use of CMC in the fabrication of energy conversion and generation devices. The specific methods of application depend on the type of device and its design .
Results
The use of CMC in energy conversion and generation devices has shown promising results, improving the performance and efficiency of these devices .
Biomedical Applications
Field
Application
CMC and its composites are widely used in tissue engineering, bone-tissue engineering, wound dressing, absorbent nonwovens, fabrication of 3D-scaffolds for biocompatible implants, artificial organs or mimics of extracellular polymeric matrix, diagnosis of various diseases .
Methods
The application involves the use of CMC in the fabrication of various biomedical devices and materials. The specific methods of application depend on the type of device or material and its design .
Results
The use of CMC in biomedical applications has shown promising results, improving the performance and efficiency of these devices and materials .
Soil Improvement
Field
Application
The scientific use of sodium carboxymethyl cellulose (CMC) to improve the production capacity of saline–alkali soil is critical to achieve green agriculture and sustainable land use .
Methods
The application involves the use of CMC to clarify the water and salt transport characteristics of CMC-treated soil .
Results
The use of CMC in soil improvement has shown promising results, improving the production capacity of saline–alkali soil .
Electrical Devices
Field
Application
CMC is used in electrical devices like biosensors and actuators .
Methods
The application involves the use of CMC in the fabrication of electrical devices. The specific methods of application depend on the type of device and its design .
Results
The use of CMC in electrical devices has shown promising results, improving the performance and efficiency of these devices .
Water and Salt Transport in Soil
Field
Results
Biosensors and Actuators
Field
Methods
The application involves the use of CMC in the fabrication of biosensors and actuators. The specific methods of application depend on the type of device and its design .
Results
The use of CMC in biosensors and actuators has shown promising results, improving the performance and efficiency of these devices .
Tissue Engineering
Application
CMC and its composites are widely used in tissue engineering .
Results
The use of CMC in tissue engineering has shown promising results, improving the performance and efficiency of these devices and materials .
Wound Dressing
Field
Application
CMC is widely used in wound dressing .
Methods
The application involves the use of CMC in the fabrication of wound dressings. The specific methods of application depend on the type of dressing and its design .
Results
The use of CMC in wound dressings has shown promising results, improving the performance and efficiency of these dressings .
Orientations Futures
Propriétés
IUPAC Name |
sodium;2,3,4,5,6-pentahydroxyhexanal;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYPNKICQJHLN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C(C(C(C(C(C=O)O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Powdered form is hygroscopic; [Merck Index] White or slightly yellowish hygroscopic solid; Nearly odorless; [JECFA] Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Carboxymethylcellulose Sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12802 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium carboxymethyl cellulose | |
CAS RN |
9004-32-4 | |
| Record name | Cellulose, carboxymethyl ether, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, carboxymethyl ether, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















